4-Chloro-2-ethyl-6-methylpyrimidine CAS number and molecular weight
4-Chloro-2-ethyl-6-methylpyrimidine CAS number and molecular weight
The following technical guide details the physicochemical profile, synthesis, and application of 4-Chloro-2-ethyl-6-methylpyrimidine , a critical heterocyclic building block in medicinal chemistry and agrochemical development.
Identity, Synthesis, and Reactivity Profile
Physicochemical Identity & Core Data
This compound serves as a "privileged scaffold" intermediate, primarily utilized to introduce the pyrimidine moiety into larger bioactive molecules via nucleophilic aromatic substitution (
| Property | Specification |
| Chemical Name | 4-Chloro-2-ethyl-6-methylpyrimidine |
| CAS Registry Number | 55108-54-8 |
| Molecular Formula | |
| Molecular Weight | 156.61 g/mol |
| Structure Description | Pyrimidine ring substituted with an ethyl group at C2, a methyl group at C6, and a chlorine atom at C4.[1][2][3][4][5] |
| Physical State | Low-melting solid or crystalline powder (typically off-white). |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water.[6] |
| LogP (Predicted) | ~2.3 – 2.5 (Lipophilic) |
Critical Note on Regioisomerism: Researchers must distinguish this compound from its isomer, 4-Chloro-6-ethyl-2-methylpyrimidine (CAS 89966-72-3). The position of the ethyl and methyl groups (C2 vs. C6) significantly alters the steric environment of the reactive C4-chlorine and the compound's binding affinity in kinase domains.
Synthetic Methodology
The industrial and laboratory-scale synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine follows a convergent pathway, constructing the pyrimidine ring from acyclic precursors before installing the reactive chloride.
Phase 1: Cyclocondensation (The Principal Ring Formation)
The pyrimidine core is generated via the condensation of propionamidine (providing the N-C-N fragment and the C2-ethyl group) with ethyl acetoacetate (providing the C-C-C fragment and the C6-methyl group).
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Reagents: Propionamidine hydrochloride, Ethyl acetoacetate, Sodium ethoxide (NaOEt).[6]
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Solvent: Ethanol (EtOH).[7]
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Conditions: Reflux (70–80 °C) for 4–6 hours.
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Intermediate Product: 2-Ethyl-6-methylpyrimidin-4(3H)-one (often existing in tautomeric equilibrium with the 4-hydroxy form).
Phase 2: Deoxychlorination
The hydroxyl group at C4 is converted to a chloride leaving group using a phosphorylating agent.[6]
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Reagents: Phosphorus oxychloride (
). -
Catalyst: N,N-Dimethylaniline or DMF (catalytic amounts to form the Vilsmeier-Haack type active species).
-
Conditions: Reflux (105 °C) for 2–4 hours.
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Workup: Quenching on ice (exothermic!) followed by extraction with dichloromethane.[6]
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine from acyclic precursors.
Reactivity & Functionalization
The C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
Key Reaction Vectors
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Amination (C-N Bond Formation):
-
Reaction: Displacement of Cl by primary or secondary amines.[6]
-
Application: Synthesis of kinase inhibitors (e.g., aminopyrimidine libraries).
-
Conditions:
conditions (Heat, alcohol solvent, base like ) or Buchwald-Hartwig cross-coupling (Pd-catalyzed) for sterically hindered amines.
-
-
Etherification (C-O Bond Formation):
-
Reaction: Displacement by alkoxides or phenoxides.[6]
-
Application: Agro-chemical intermediates (herbicides).
-
-
Suzuki-Miyaura Coupling (C-C Bond Formation):
Visualization: Reactivity Map
Figure 2: Functionalization vectors for the 4-chloro pyrimidine core.
Handling & Safety (MSDS Highlights)
As a halogenated heterocycle, this compound requires strict adherence to safety protocols.
-
Hazards:
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity, reverting to the pyrimidinone).
-
Disposal: Must be treated as halogenated organic waste.[6]
References
-
ChemicalBook. (2025). 4-Chloro-2-ethyl-6-methylpyrimidine Product Description (CAS 55108-54-8).[1] Retrieved from
-
PubChem. (2025).[2][8][9] Compound Summary: 4-Chloro-6-methylpyrimidine derivatives. National Library of Medicine.[6] Retrieved from
-
Sigma-Aldrich. (2025).[10] Product Specification: 4-Chloro-6-ethyl-2-methylpyrimidine (Isomer Comparison). Retrieved from
-
Organic Syntheses. (Coll. Vol. 3). Synthesis of substituted pyrimidines via condensation of amidines and beta-keto esters. Retrieved from
Sources
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- 2. (4E,8E)-4,8-Dimethyl-2-oxabicyclo(9.3.1)pentadeca-1(15),4,8,11,13-pentaen-12-ol | C16H20O2 | CID 5281558 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. (8E)-9-((1E,3Z)-1,3-Nonadien-1-yloxy)-8-nonenoic acid | C18H30O3 | CID 6441681 - PubChem [pubchem.ncbi.nlm.nih.gov]
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